18R-Hepe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

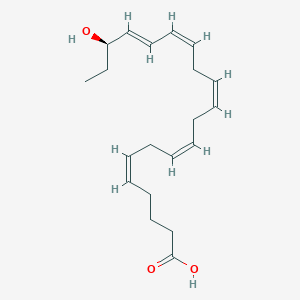

18R-Hydroxyeicosapentaensäure, allgemein bekannt als 18R-HEPE, ist eine Hydroxyeicosapentaensäure. Sie ist ein Eikosanoid, eine Klasse von bioaktiven Lipidmediatoren, die aus mehrfach ungesättigten Fettsäuren gewonnen werden. This compound zeichnet sich durch das Vorhandensein einer Hydroxylgruppe und fünf Kohlenstoff-Kohlenstoff-Doppelbindungen aus. Sie spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, darunter die Auflösung von Entzündungen und die kardiovaskuläre Gesundheit .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

18R-HEPE kann durch die enzymatische Oxidation von Eicosapentaensäure (EPA) synthetisiert werden. Der Prozess beinhaltet die Wirkung von Lipoxygenase-Enzymen, die eine Hydroxylgruppe an der 18. Kohlenstoffposition von EPA einführen. Diese Reaktion findet typischerweise unter milden Bedingungen statt, wobei Sauerstoff und spezifische Kofaktoren für die Enzymaktivität erforderlich sind .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von EPA aus natürlichen Quellen wie Fischöl, gefolgt von der enzymatischen Umwandlung in this compound. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig mehrere Reinigungsschritte wie die Chromatographie zum Isolieren der gewünschten Verbindung durchgeführt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

18R-HEPE durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um andere bioaktive Lipidmediatoren zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe modifizieren und ihre biologische Aktivität verändern.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Diese Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, wobei bestimmte Temperaturen und pH-Werte das gewünschte Ergebnis gewährleisten .

Hauptprodukte, die gebildet werden

Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene hydroxylierte Derivate und Epoxide. Diese Produkte weisen oft unterschiedliche biologische Aktivitäten auf und werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Cardiac Protection

Mechanism of Action

Research indicates that 18R-HEPE plays a crucial role in protecting cardiac function by modulating inflammatory responses. In studies involving genetically modified mice that produce their own EPA, it was demonstrated that this compound is essential for preventing maladaptive cardiac remodeling induced by pressure overload. This protective effect is attributed to its ability to inhibit the pro-inflammatory activation of cardiac fibroblasts, thereby reducing fibrosis and improving cardiac function .

Case Study: Fat-1 Transgenic Mice

In a significant study, fat-1 transgenic mice, which can convert n-6 fatty acids to n-3 fatty acids, exhibited elevated levels of this compound. These mice showed resistance to pressure overload-induced cardiac remodeling. The administration of this compound reproduced the protective phenotype observed in these mice, highlighting its therapeutic potential in managing heart disease .

Anti-Inflammatory Effects

Role in Inflammation

this compound has been identified as a potent anti-inflammatory agent. It is produced by macrophages and has been shown to dampen inflammatory responses in various models of chronic inflammation. The compound inhibits the production of pro-inflammatory cytokines such as IL-6 from cardiac fibroblasts, suggesting a mechanism through which it may exert its protective effects on cardiovascular health .

Clinical Implications

The anti-inflammatory properties of this compound suggest its potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate immune responses could lead to new therapeutic strategies aimed at reducing inflammation-related damage in these diseases .

Potential Therapeutic Applications

Dietary Supplementation

Given its beneficial effects on heart health and inflammation, dietary supplementation with EPA-rich sources could be an effective strategy for increasing levels of this compound in the body. This approach may help prevent heart failure and other cardiovascular diseases associated with chronic inflammation .

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Clinical trials assessing its efficacy in human populations suffering from cardiovascular diseases or inflammatory disorders will be crucial in establishing recommended dosages and treatment protocols.

Summary Table of Applications

Wirkmechanismus

18R-HEPE exerts its effects through several molecular targets and pathways. It is involved in the biosynthesis of resolvins, which are specialized pro-resolving mediators that help resolve inflammation. The compound interacts with specific receptors on immune cells, modulating their activity and promoting the resolution of inflammation. Additionally, this compound influences the expression of genes involved in lipid metabolism and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

18R-HEPE gehört zu einer größeren Familie von Hydroxyeicosapentaensäuren, einschließlich 18S-HEPE und anderen hydroxylierten Derivaten von EPA. Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seiner spezifischen Stereochemie, die seine biologische Aktivität und seine Interaktionen mit molekularen Zielstrukturen beeinflusst. Andere ähnliche Verbindungen sind Resolvin E1 und Protectin D1, die ebenfalls eine Rolle bei der Auflösung von Entzündungen spielen, jedoch unterschiedliche Strukturen und Wirkmechanismen haben .

Schlussfolgerung

This compound ist ein bioaktiver Lipidmediator mit bedeutenden Rollen bei der Auflösung von Entzündungen und der kardiovaskulären Gesundheit. Seine Synthese, chemischen Reaktionen und Anwendungen in der wissenschaftlichen Forschung unterstreichen seine Bedeutung in verschiedenen Bereichen. Das Verständnis seines Wirkmechanismus und sein Vergleich mit ähnlichen Verbindungen liefert wertvolle Einblicke in seine einzigartigen Eigenschaften und potenziellen therapeutischen Vorteile.

Eigenschaften

Molekularformel |

C20H30O3 |

|---|---|

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m1/s1 |

InChI-Schlüssel |

LRWYBGFSVUBWMO-UAAZXLHOSA-N |

SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Isomerische SMILES |

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Kanonische SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.